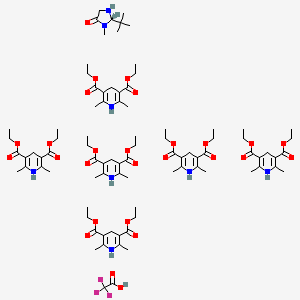
5')-B-D-threo-thymidine-13C2 Ammonia Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’)-B-D-threo-thymidine-13C2 Ammonia Salt is a synthetic nucleoside analog. It is a modified form of thymidine, which is one of the four nucleosides that make up DNA. This compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’)-B-D-threo-thymidine-13C2 Ammonia Salt typically involves the incorporation of carbon-13 isotopes into the thymidine molecule. This can be achieved through various synthetic routes, including:
Isotope Labeling: The carbon-13 isotopes are introduced into the thymidine molecule through chemical reactions that replace the natural carbon atoms with carbon-13 atoms.
Chemical Synthesis: The labeled thymidine is then reacted with ammonia to form the ammonia salt.
Industrial Production Methods
Industrial production of 5’)-B-D-threo-thymidine-13C2 Ammonia Salt involves large-scale synthesis using automated chemical reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
5’)-B-D-threo-thymidine-13C2 Ammonia Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form other nucleoside analogs.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions include various derivatives of thymidine, which can be used in different scientific applications.
Scientific Research Applications
5’)-B-D-threo-thymidine-13C2 Ammonia Salt has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Used in DNA labeling and sequencing studies to track the incorporation of nucleosides into DNA.
Medicine: Used in diagnostic imaging and therapeutic applications, particularly in cancer research.
Industry: Used in the production of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of 5’)-B-D-threo-thymidine-13C2 Ammonia Salt involves its incorporation into DNA. The carbon-13 isotopes act as tracers, allowing researchers to track the movement and incorporation of the compound into DNA. This helps in understanding the molecular targets and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Thymidine: The natural nucleoside that 5’)-B-D-threo-thymidine-13C2 Ammonia Salt is derived from.
Deoxyuridine: Another nucleoside analog used in similar research applications.
5-Fluorouracil: A nucleoside analog used in cancer treatment.
Uniqueness
5’)-B-D-threo-thymidine-13C2 Ammonia Salt is unique due to its carbon-13 labeling, which makes it particularly useful in research applications that require precise tracking and analysis of nucleoside incorporation into DNA. This sets it apart from other similar compounds that do not have isotope labeling.
Properties
Molecular Formula |
C20H30N5O12P |
|---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
azane;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H27N4O12P.H3N/c1-9-5-23(19(29)21-17(9)27)15-3-11(26)14(35-15)8-33-37(31,32)36-12-4-16(34-13(12)7-25)24-6-10(2)18(28)22-20(24)30;/h5-6,11-16,25-26H,3-4,7-8H2,1-2H3,(H,31,32)(H,21,27,29)(H,22,28,30);1H3/t11-,12-,13+,14+,15+,16+;/m0./s1 |
InChI Key |
TUUIEHHWVRHMDA-JQQQFMHGSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3CO)N4C=C(C(=O)NC4=O)C)O.N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)C)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)


![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)
azanium](/img/structure/B12055927.png)

![Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)
